Ethyl 5-(thiophen-3-yl)pent-2-enoate
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Overview
Description
Ethyl 5-(thiophen-3-yl)pent-2-enoate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 5-(thiophen-3-yl)pent-2-enoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(thiophen-3-yl)pent-2-enoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Ethyl 5-(thiophen-3-yl)pent-2-enoate and other thiophene derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-(thiophen-3-yl)pent-2-enoate involves its interaction with molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene derivatives act as kinase inhibitors, affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Ethyl 5-(thiophen-3-yl)pent-2-enoate can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
62429-65-6 |
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Molecular Formula |
C11H14O2S |
Molecular Weight |
210.29 g/mol |
IUPAC Name |
ethyl 5-thiophen-3-ylpent-2-enoate |
InChI |
InChI=1S/C11H14O2S/c1-2-13-11(12)6-4-3-5-10-7-8-14-9-10/h4,6-9H,2-3,5H2,1H3 |
InChI Key |
VXSGLDAWQZRHTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC1=CSC=C1 |
Origin of Product |
United States |
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